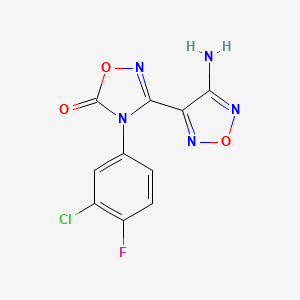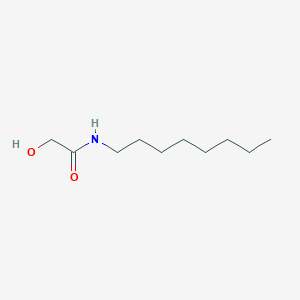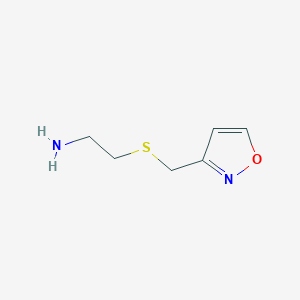![molecular formula C13H20Cl3N3O B8701111 4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride](/img/structure/B8701111.png)
4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an amino group, a carboxylic acid group, and a chloro-benzylamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride typically involves multiple steps. One common method starts with the protection of the amino group on piperidine, followed by the introduction of the carboxylic acid group. The chloro-benzylamide moiety is then attached through a coupling reaction. The final product is obtained by deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and advanced purification techniques ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols .
科学的研究の応用
4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Aminopiperidine: A simpler compound with similar structural features but lacking the carboxylic acid and chloro-benzylamide groups.
1-Boc-4-aminopiperidine-4-carboxylic acid: A protected form of 4-aminopiperidine-4-carboxylic acid used in peptide synthesis.
Uniqueness
4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications .
特性
分子式 |
C13H20Cl3N3O |
|---|---|
分子量 |
340.7 g/mol |
IUPAC名 |
4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C13H18ClN3O.2ClH/c14-11-3-1-10(2-4-11)9-17-12(18)13(15)5-7-16-8-6-13;;/h1-4,16H,5-9,15H2,(H,17,18);2*1H |
InChIキー |
CRARMEGETYGZDD-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1(C(=O)NCC2=CC=C(C=C2)Cl)N.Cl.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
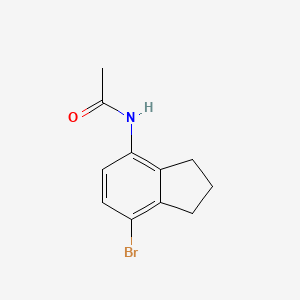
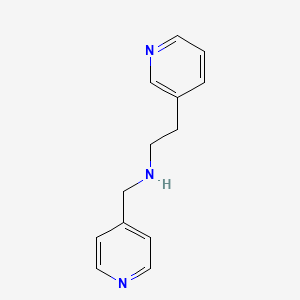
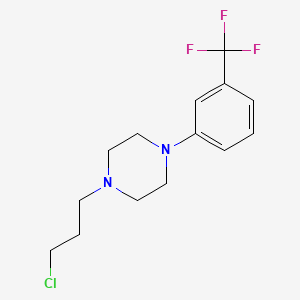
![4-({[(4-Chlorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B8701055.png)
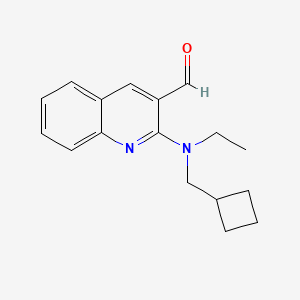
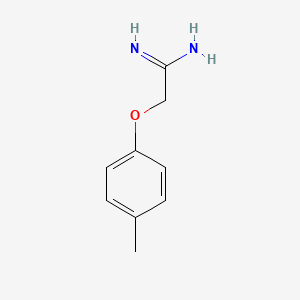

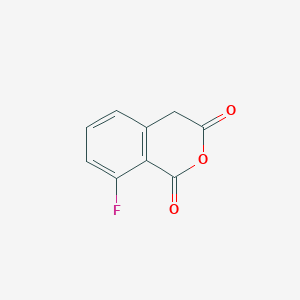
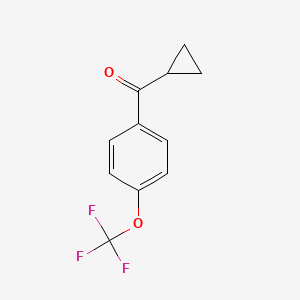
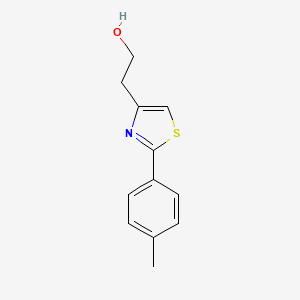
![4-[1-(Tert-butoxycarbonyl)-1H-pyrazol-3-yl]butanoic acid](/img/structure/B8701100.png)
